![molecular formula C13H12N2O2 B3276728 phenyl N-(4-aminophenyl)carbamate CAS No. 6465-00-5](/img/structure/B3276728.png)
phenyl N-(4-aminophenyl)carbamate
Overview
Description
Phenyl N-(4-aminophenyl)carbamate is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is also known as PAC.
Synthesis Analysis
The synthesis of carbamate compounds like phenyl N-(4-aminophenyl)carbamate can be achieved through carbamoylation . This process involves the reaction of amines with organic carbonates such as dimethyl carbonate . The carbamoylation reaction has gained attention because it provides a non-phosgene route to N-alkyl carbamate .Molecular Structure Analysis
The molecular structure of phenyl N-(4-aminophenyl)carbamate consists of a carbamate functional group, which appears like a combination of an ester and an amide, with N and O flanking a carbonyl .Chemical Reactions Analysis
The reaction of amines with organic carbonates such as dimethyl carbonate proceeds as follows: R NH2 + R’ OC(O)OR’ → (cat.) R NH C(O) OR’ + R’ OH . This is an environmentally benign synthetic route to carbamate esters .Scientific Research Applications
Carbamoylation Process
Phenyl N-(4-aminophenyl)carbamate can be involved in the carbamoylation process . Carbamate esters, which this compound is a part of, are an important class of organic compounds widely used in the chemical industry . They are typically prepared through the reaction with phosgene or phosgene derivatives, which are risky compounds . However, a phosgene-free synthesis of carbamates from amines is being developed to reduce the application of hazardous materials and minimize energy consumption .
Synthesis of Pharmaceuticals
Carbamate esters, including phenyl N-(4-aminophenyl)carbamate, are important intermediates in the synthesis of pharmaceuticals . They can be used as protecting groups for amine functionality , which is a crucial step in the synthesis of many pharmaceutical compounds.
Synthesis of Agrochemicals
Similar to pharmaceuticals, carbamate esters also play a significant role in the synthesis of agrochemicals . The ability to protect amine functionality makes them valuable in the creation of various agrochemical products.
Catalyst in Chemical Reactions
Phenyl N-(4-aminophenyl)carbamate can potentially act as a catalyst in certain chemical reactions . For instance, the reaction of amines with organic carbonates such as dimethyl carbonate can be catalyzed by this compound .
Acetylcholinesterase (AChE) Inhibitors
Compounds with a phenylcarbamate moiety, like phenyl N-(4-aminophenyl)carbamate, have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors . AChE inhibitors are used as anti-amnestic agents for the management of Alzheimer’s Disease .
Chemical Industry Applications
Beyond pharmaceuticals and agrochemicals, carbamate esters have a wide range of applications in the chemical industry . They can be used in the production of polymers, resins, plastics, and other industrial chemicals .
Mechanism of Action
Target of Action
Phenyl N-(4-aminophenyl)carbamate, also known as PAC, is a carbamate derivative. Carbamates are known to interact with various enzymes and receptors in the body . .
Mode of Action
Carbamates, including PAC, have a unique ability to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Biochemical Pathways
For instance, they are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
, which could suggest good bioavailability for PAC.
Result of Action
For instance, some carbamates are used in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Action Environment
For instance, the presence of certain ions or molecules can affect the stability and reactivity of carbamates .
Safety and Hazards
Future Directions
Carbamate esters, including phenyl N-(4-aminophenyl)carbamate, have wide applications in the chemical industry . They are important intermediates in the synthesis of pharmaceuticals, agrochemicals and can also be used as protecting groups for amine functionality . The phosgene-free synthesis of carbamates from amines can be regarded as a step towards sustainability and efficiency in chemical processes .
properties
IUPAC Name |
phenyl N-(4-aminophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJWATZWCACOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(4-aminophenyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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